molecular formula C15H15N5OS B2385664 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1448061-27-5

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2385664
CAS No.: 1448061-27-5
M. Wt: 313.38
InChI Key: PVNISZATHYIUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyridin-2-yl-substituted pyrazole linked via an ethyl spacer to a thiophen-2-yl urea moiety. Its structure combines heterocyclic pharmacophores (pyrazole, pyridine, and thiophene) known for diverse bioactivities, including kinase inhibition and antimicrobial properties. Synthesis likely involves coupling a pyrazole-ethylamine intermediate with thiophen-2-yl isocyanate, analogous to methods in and (e.g., urea formation via isocyanate-amine reactions in THF or toluene) .

Properties

IUPAC Name

1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-15(18-14-5-3-11-22-14)17-8-10-20-9-6-13(19-20)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNISZATHYIUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H15N5OSC_{14}H_{15}N_5OS and has a molar mass of approximately 301.37 g/mol. Its structure features a pyrazole ring, a thiophene moiety, and a urea functional group, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and thiophene compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that certain pyrazole derivatives showed IC50 values in the low micromolar range against breast cancer cells, suggesting that our compound may exhibit similar potency due to its structural similarities .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by research showing that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vivo studies have demonstrated that compounds with similar structures can significantly reduce edema in carrageenan-induced paw edema models, indicating their effectiveness as anti-inflammatory agents . The proposed mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The urea group may facilitate binding to active sites of target enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may act as a selective modulator for various receptors involved in inflammation and cancer pathways.

Study 1: Anticancer Activity Assessment

In a recent study assessing the anticancer effects of pyrazole derivatives, researchers found that compounds similar to our target exhibited significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value of 5 μM for the most potent derivative, suggesting that structural modifications could enhance efficacy .

Study 2: Anti-inflammatory Evaluation

A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced paw edema model. The results indicated that compounds with thiophene substitutions exhibited superior anti-inflammatory activity compared to traditional NSAIDs like ibuprofen. The evaluation showed an ED50 value of 6 mg/kg for one derivative, highlighting the potential therapeutic application of similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with urea derivatives sharing key structural motifs:

Compound Name / ID Key Structural Features Synthesis Method (Reference) Reported Bioactivity
Target Compound Pyridin-2-yl-pyrazole + thiophen-2-yl urea Likely amine-isocyanate coupling Hypothesized kinase/modulator activity (based on pyrazole-thiophene synergy)
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () Phenyl urea + triazole-thioether linker THF, room temperature Dual Kit/Aur kinase inhibition (chemosensitizing agent)
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea () Pyridin-2-yl urea + piperazine-ethyl spacer Multi-step alkylation/isocyanate Amyloid beta mitochondrial dysfunction modulation
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea () Pyridine-triazole core + substituted aryl urea Dioxane reflux Antimicrobial/anticancer (structure-activity relationship studied)
2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-N,N,N-trimethyl-1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-urea () Trifluoromethyl pyrazole + triazolopyrazine urea Patent-protected multi-step synthesis Kinase inhibition (implied by triazolopyrazine moiety)

Key Observations

Heterocyclic Diversity :

  • The target compound ’s thiophene and pyridine/pyrazole system contrasts with ’s triazole-thioether and ’s trifluoromethyl pyrazole. Thiophene’s electron-rich nature may enhance π-π stacking vs. triazole’s hydrogen-bonding capacity .
  • Pyridin-2-yl groups (target and ) improve solubility and metal coordination, critical for target binding .

Synthetic Flexibility :

  • Urea formation via isocyanate () is widely applicable but sensitive to steric hindrance. The target compound’s ethyl spacer may mitigate this issue compared to bulkier linkers in .

Biological Implications :

  • ’s triazole-urea derivative exhibits kinase inhibition, suggesting the target compound’s pyrazole-thiophene system could similarly target ATP-binding pockets .
  • Fluorinated analogues () show enhanced metabolic stability, whereas the target’s thiophene may prioritize bioavailability over half-life .

Research Findings and Data Gaps

  • Activity Prediction : Computational modeling (unavailable in provided evidence) is recommended to validate hypothesized kinase inhibition.
  • Contradictions : While ’s ethyl urea derivatives target amyloid pathways, ’s aryl ureas focus on kinases—this dichotomy underscores the need for target-specific assays for the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.